3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine
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Overview
Description
3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, a piperidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine typically involves the alkylation of 3,5-dimethylpyrazole with a suitable halogenated pyridazine derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylpyrazol-1-yl)-6-R-1,2,4,5-tetrazines: These compounds share the pyrazole ring but differ in the heterocyclic system attached.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These ligands have a similar pyrazole structure but are attached to a benzene ring instead of a pyridazine ring
Uniqueness
3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine is unique due to its combination of pyrazole, piperidine, and pyridazine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-9-11(2)19(18-10)13-3-4-14(17-16-13)20-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORZNHBUMDPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)OC3CCNCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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